
1,2,3,4-Tetrafluorobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrafluorobutane is an organic compound with the molecular formula C4H6F4 It is a fluorinated derivative of butane, where four hydrogen atoms are replaced by fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrafluorobutane can be synthesized through several methods. One common approach involves the fluorination of 1,2,3,4-tetrachlorobutane using a fluorinating agent such as hydrogen fluoride (HF) or antimony trifluoride (SbF3). The reaction typically occurs under controlled conditions to ensure the selective replacement of chlorine atoms with fluorine atoms.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
化学反应分析
Types of Reactions: 1,2,3,4-Tetrafluorobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert this compound to partially fluorinated butanes.
Substitution: Halogen exchange reactions can replace fluorine atoms with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products:
Oxidation: Fluorinated alcohols (e.g., 1,2,3,4-tetrafluorobutanol) or ketones (e.g., 1,2,3,4-tetrafluorobutanone).
Reduction: Partially fluorinated butanes (e.g., 1,2,3-trifluorobutane).
Substitution: Halogenated derivatives (e.g., 1,2,3,4-tetrachlorobutane).
科学研究应用
1,2,3,4-Tetrafluorobutane has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential as a fluorinated building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism by which 1,2,3,4-tetrafluorobutane exerts its effects depends on the specific application. In chemical reactions, the fluorine atoms can influence the reactivity and stability of the compound. For example, the electron-withdrawing nature of fluorine can enhance the electrophilicity of adjacent carbon atoms, making them more susceptible to nucleophilic attack. Additionally, the presence of fluorine can affect the compound’s physical properties, such as boiling point and solubility.
相似化合物的比较
2,2,3,3-Tetrafluorobutane: Another fluorinated butane isomer with different fluorine atom positions.
1,2,2,3-Tetrafluorobutane: A structural isomer with a unique arrangement of fluorine atoms.
Uniqueness: 1,2,3,4-Tetrafluorobutane is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
属性
CAS 编号 |
119382-47-7 |
|---|---|
分子式 |
C4H6F4 |
分子量 |
130.08 g/mol |
IUPAC 名称 |
1,2,3,4-tetrafluorobutane |
InChI |
InChI=1S/C4H6F4/c5-1-3(7)4(8)2-6/h3-4H,1-2H2 |
InChI 键 |
PACXNEPPNPUOIN-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(CF)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


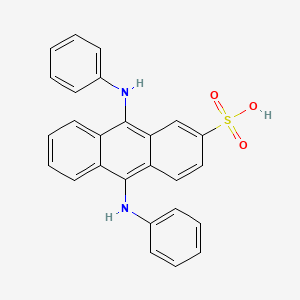
![1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14292476.png)
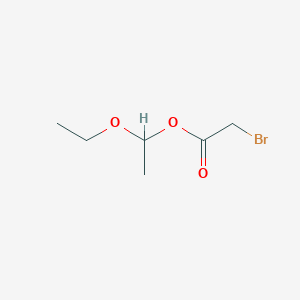
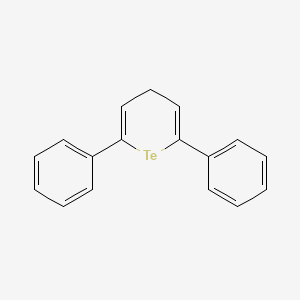
![2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one](/img/structure/B14292494.png)
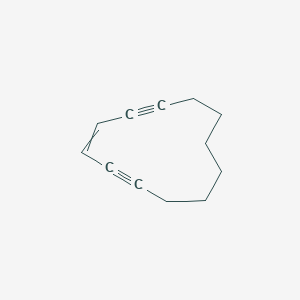

![9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14292521.png)
![1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene](/img/structure/B14292524.png)
![([1,1'-Biphenyl]-4-yl)methyl (hydroxymethyl)carbamate](/img/structure/B14292528.png)
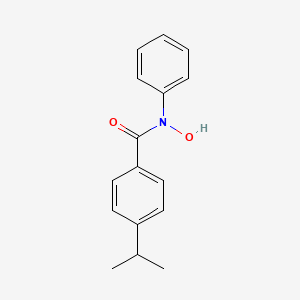
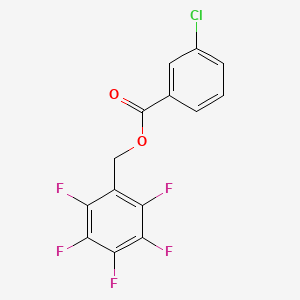
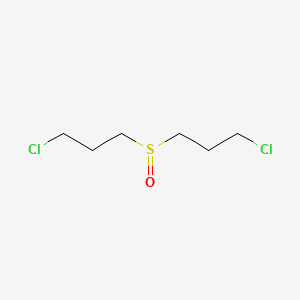
![{Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14292555.png)
